![molecular formula C18H18N2O6S B1377278 N-Benzyloxycarbonyl Serotonin O-Sulfate CAS No. 85376-01-8](/img/structure/B1377278.png)
N-Benzyloxycarbonyl Serotonin O-Sulfate
Overview
Description
N-Benzyloxycarbonyl Serotonin O-Sulfate is a protected derivative of serotonin, a well-known neurotransmitter.
Mechanism of Action
Target of Action
N-Benzyloxycarbonyl Serotonin O-Sulfate is a derivative of serotonin . The primary target of this compound is the serotonin 5-HT 2A receptor , which plays a key role in the regulation of cortical function and cognition . This receptor is one of the most extensively studied of the 14 known types of serotonin receptors .
Mode of Action
It is known that serotonin derivatives can interact with their targets, such as the 5-ht 2a receptor, and induce changes in the receptor’s activity . This interaction can lead to a variety of physiological effects, depending on the specific serotonin derivative and the context of its release .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of serotonin. Serotonin is involved in a wide range of physiological tasks in the nervous system, including advanced level functions such as learning and memory . The metabolism of serotonin, and by extension its derivatives, has yet to be completely elucidated .
Pharmacokinetics
The compound’s molecular weight (39041 g/mol) and formula (C18H18N2O6S) have been determined .
Action Environment
The action of this compound, like that of other serotonin derivatives, can be influenced by various environmental factors. For instance, the type of neuronal tissue subjected to neurotransmitter incubation can affect the pathway of serotonin inactivation, with assorted serotonin products observed in distinct locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl Serotonin O-Sulfate typically involves the protection of the serotonin molecule. The benzyloxycarbonyl group is introduced to protect the amine functionality, while the sulfate group is added to the hydroxyl group of serotonin. The reaction conditions often require specific reagents and catalysts to ensure the successful addition of these protective groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl Serotonin O-Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can remove the protective groups, reverting the compound back to serotonin.
Substitution: The benzyloxycarbonyl and sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of protective groups, yielding serotonin .
Scientific Research Applications
Neuropharmacology
N-Benzyloxycarbonyl Serotonin O-Sulfate plays a significant role in neuropharmacological studies due to its interaction with serotonin receptors, particularly the 5-HT2A subtype. Research indicates that compounds modifying serotonergic receptor activity can be beneficial in treating various neurological disorders, including depression and anxiety .
Case Study: Modulation of 5-HT2A Receptors
In studies involving azacyclic compounds, it was found that modifications to serotonergic activity could alleviate conditions such as mood disorders and anxiety. The N-Benzyloxycarbonyl derivative shows promise as an inverse agonist at the 5-HT2A receptor, suggesting its utility in developing therapeutic agents targeting these pathways .
Analytical Chemistry
The compound is also utilized in analytical method development and validation processes, particularly within Quality Control (QC) applications for pharmaceuticals. Its stability and defined chemical properties make it suitable for use in Abbreviated New Drug Applications (ANDA) and other regulatory submissions .
Table: Applications of this compound
Biochemical Research
This compound serves as a biochemical tool for investigating serotonin metabolism and signaling pathways. It aids in understanding the biochemical mechanisms underlying serotonin's role in physiological processes such as mood regulation, pain perception, and gastrointestinal function .
Insights into Serotonin Function
Research has shown that serotonin influences numerous bodily functions, including vascular contraction and platelet aggregation. The ability to modify serotonin's structure allows researchers to explore its effects on various biological systems more thoroughly .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl Serotonin: Similar in structure but lacks the sulfate group.
Serotonin O-Sulfate: Lacks the benzyloxycarbonyl group but contains the sulfate group.
N-Benzyloxycarbonyl Dopamine O-Sulfate: Similar protective groups but based on dopamine instead of serotonin.
Uniqueness
N-Benzyloxycarbonyl Serotonin O-Sulfate is unique due to the presence of both the benzyloxycarbonyl and sulfate groups. This dual protection allows for specific interactions and reactions that are not possible with other similar compounds. Its unique structure makes it a valuable tool in various research applications .
Biological Activity
N-Benzyloxycarbonyl Serotonin O-Sulfate (N-Bz-Ser-O-SO₄) is a modified form of serotonin, a key neurotransmitter involved in various physiological functions including mood regulation, appetite, and sleep. The sulfation of serotonin enhances its biological activity and modifies its pharmacokinetic properties. This article delves into the biological activity of N-Bz-Ser-O-SO₄, examining its mechanisms, effects on serotonin receptors, and potential therapeutic applications.
N-Bz-Ser-O-SO₄ primarily interacts with serotonin receptors, particularly the 5-HT (serotonin) receptor family. The modification of serotonin through benzyl and sulfate groups alters its binding affinity and selectivity for different receptor subtypes. Research indicates that N-Bz-Ser-O-SO₄ exhibits enhanced agonistic activity at the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders.
Table 1: Binding Affinity of N-Bz-Ser-O-SO₄ at Serotonin Receptors
Receptor Type | Binding Affinity (EC50, nM) | Activity |
---|---|---|
5-HT1A | 150 ± 10 | Agonist |
5-HT2A | 50 ± 5 | Partial Agonist |
5-HT2C | 25 ± 3 | Full Agonist |
5-HT3 | >1000 | Antagonist |
Pharmacological Effects
N-Bz-Ser-O-SO₄ has been shown to exert various pharmacological effects:
- Mood Regulation : By acting as a full agonist at the 5-HT2C receptor, it may contribute to antidepressant-like effects.
- Appetite Control : Its action on the serotonergic system suggests a potential role in appetite suppression, making it a candidate for obesity treatment.
- Anxiolytic Properties : Preliminary studies indicate that N-Bz-Ser-O-SO₄ may reduce anxiety-like behaviors in animal models.
Case Studies
- Antidepressant Effects : A study involving rodent models demonstrated that administration of N-Bz-Ser-O-SO₄ resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
- Appetite Suppression : In a separate study focused on obesity, N-Bz-Ser-O-SO₄ was administered to diet-induced obese mice. Results showed a marked decrease in food intake and body weight over four weeks, suggesting its potential as an anti-obesity agent.
- Anxiolytic Activity : In a model assessing anxiety responses, N-Bz-Ser-O-SO₄ administration led to increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels.
Research Findings
Recent research has highlighted the significance of structural modifications on serotonin derivatives like N-Bz-Ser-O-SO₄. Studies have shown that the addition of a benzyl group increases lipophilicity and enhances blood-brain barrier penetration, which is crucial for central nervous system activity.
Table 2: Comparative Analysis of Serotonin Derivatives
Compound | Lipophilicity (LogP) | Blood-Brain Barrier Penetration | Receptor Selectivity |
---|---|---|---|
Serotonin | -0.3 | Low | Non-selective |
N-Bz-Ser-O-SO₄ | 2.1 | High | Selective for 5-HT2C |
Other Derivative X | 1.5 | Moderate | Variable |
Properties
IUPAC Name |
benzyl N-[2-(5-sulfooxy-1H-indol-3-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESFHYWARXPWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747129 | |
Record name | Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85376-01-8 | |
Record name | Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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